Ciloxan

Descripción general

Descripción

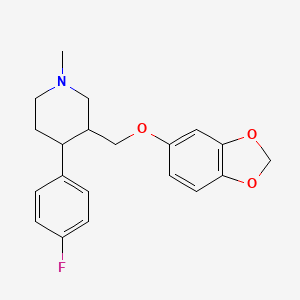

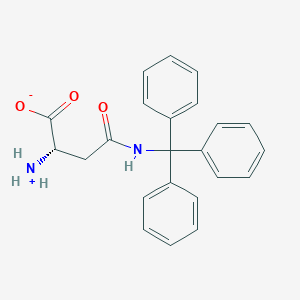

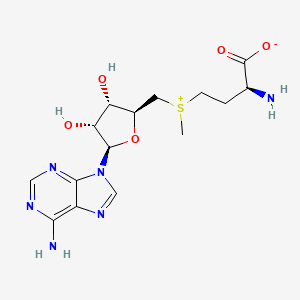

Ciprofloxacin hydrochloride hydrate is the monohydrate form of ciprofloxacin monohydrochloride. It has a role as an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an antibacterial drug, a topoisomerase IV inhibitor and an antiinfective agent. It contains a ciprofloxacin hydrochloride (anhydrous).

Ciprofloxacin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of several infections caused by certain types of bacteria, for example, certain urinary tract infections, lower respiratory tract infections, and skin infections.

Some bacterial infections can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.

Ciprofloxacin Hydrochloride is the hydrochloride salt form of ciprofloxacin, a fluoroquinolone related to nalidixic acid with antibacterial activity. Ciprofloxacin hydrochloride exerts its bactericidal effect by interfering with the bacterial DNA gyrase, thereby inhibiting the DNA synthesis and preventing bacterial cell growth.

A broad-spectrum antimicrobial carboxyfluoroquinoline.

See also: Ciprofloxacin (has active moiety); Ciprofloxacin; Ciprofloxacin Hydrochloride (component of); Ciprofloxacin hydrochloride; hydrocortisone (component of) ... View More ...

Aplicaciones Científicas De Investigación

Mycobacterial Infections Treatment

Ciloxan, known generically as ciprofloxacin, has been studied for its effectiveness in treating mycobacterial infections. Ofloxacin and ciprofloxacin have shown potential as agents for treating infections such as tuberculosis (TB) and Mycobacterium avium complex (MAC) (Berning, Madsen, Iseman, & Peloquin, 1995).

Ocular Safety in Animals

Research on the ocular safety of this compound in animals indicates a low potential for toxicity. Studies involving immature dogs treated with ciprofloxacin ophthalmic solution showed no adverse effects on bone growth or articular surfaces, suggesting its safety for ocular use (Heaton & Hackett, 1993).

Bacterial Corneal Ulcers Treatment

Ciprofloxacin ophthalmic solution (this compound) has been compared with fortified tobramycin-cefazolin for treating bacterial corneal ulcers. The study found that this compound is equivalent in clinical efficacy to the standard therapy and produces significantly less discomfort (Hyndiuk et al., 1996).

Corneal Tissue Penetration

The penetration of this compound into corneal tissue has been examined. Different dosing regimens showed varying concentrations of the drug in corneal tissue, indicating its effective penetration and potential for treating ocular infections (Price, Whitson, Collins, & Gonzales, 1995).

Treatment of Pseudomonas Aeruginosa Infection in Cystic Fibrosis

This compound has shown good clinical response in the treatment of chronic Pseudomonas aeruginosa lung infection in adult cystic fibrosis patients. The study highlights its potential as a valuable agent for intermittent treatment in such cases (Jensen, Pedersen, Nielsen, Høiby, & Koch, 1987).

Cytogenetic Effects

Studies examining the cytogenetic effects of ciprofloxacin treatment in humans revealed no chromosome-damaging effects, indicating its genetic safety for clinical use (Mitelman, Kolnig, Strömbeck, Norrby, Kromann‐Andersen, Sommer, & Wadstein, 1988).

Bacterial Infections of the External Eye Segment

This compound has been found very effective in reducing symptoms of bacterial conjunctivitis and in eradicating bacterial flora before surgery (Stankiewicz, Kosatka, & Goś, 2003).

Mecanismo De Acción

Target of Action

Ciloxan, also known as Ciprofloxacin Hydrochloride Hydrate, primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound acts by inhibiting these enzymes, thereby preventing the supercoiling of bacterial DNA and subsequent DNA replication . This interaction with its targets leads to the death of the bacteria, making this compound an effective antibacterial agent .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects various biochemical pathways within the bacteria, ultimately leading to cell death . The exact downstream effects on the biochemical pathways are complex and depend on the specific bacterial species.

Pharmacokinetics

This compound is formulated for various routes of administration, including oral, intravenous, intratympanic, ophthalmic, and otic . When administered as an ophthalmic solution, it is absorbed through the cornea into the aqueous humor . The absorption is enhanced in the presence of ocular inflammation or epithelial defects . Some systemic absorption also occurs . The bioavailability of oral Ciprofloxacin is reported to be between 60% and 80% .

Result of Action

The result of this compound’s action is the death of the bacteria, thereby helping to clear the bacterial infection . It is effective against a wide range of gram-positive and gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ocular inflammation or epithelial defects can enhance the absorption of this compound when administered as an ophthalmic solution . Furthermore, the effectiveness of this compound can be affected by the susceptibility of the bacteria, which can vary based on genetic factors and previous exposure to the antibiotic .

Análisis Bioquímico

Biochemical Properties

Ciprofloxacin hydrochloride monohydrate acts on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and by inhibiting them, ciprofloxacin hydrochloride monohydrate prevents bacterial cell division .

Cellular Effects

Ciprofloxacin hydrochloride monohydrate has a broad spectrum of activity against Gram-positive and many Gram-negative bacteria . It can cause bacterial DNA fragmentation, leading to cell death . It is also known to induce mitochondrial DNA and nuclear DNA damage, leading to mitochondrial dysfunction and reactive oxygen species production .

Molecular Mechanism

The molecular mechanism of action of ciprofloxacin hydrochloride monohydrate involves the inhibition of DNA gyrase and topoisomerase IV . By targeting the alpha subunits of these enzymes, it prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, ciprofloxacin hydrochloride monohydrate shows different physical stability, dissolution rate, and color based on its crystalline phase . Upon heating, the stable hydrate phase dehydrates and converts to a new anhydrous form .

Dosage Effects in Animal Models

It is known that fluoroquinolones, including ciprofloxacin, have been shown to cause arthropathy in immature animals .

Metabolic Pathways

Ciprofloxacin hydrochloride monohydrate is primarily metabolized by CYP1A2 . The primary metabolites are oxociprofloxacin and sulociprofloxacin, which make up 3-8% of the total dose each . It is also converted to the minor metabolites desethylene ciprofloxacin and formylciprofloxacin .

Transport and Distribution

Ciprofloxacin hydrochloride monohydrate is rapidly and well absorbed from the gastrointestinal tract after oral administration . The absolute bioavailability is approximately 70% . It is suggested that active tubular secretion plays a significant role in its elimination .

Subcellular Localization

It is known that ciprofloxacin targets bacterial topoisomerases, which are located in the cytoplasm . Therefore, it can be inferred that ciprofloxacin hydrochloride monohydrate localizes to the bacterial cytoplasm to exert its effects.

Propiedades

IUPAC Name |

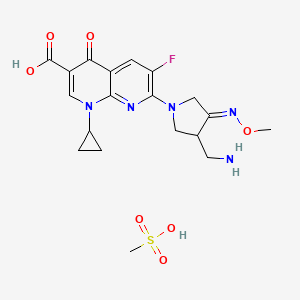

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPUHYJMCVWYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00273974 | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9 | |

| Record name | Ciprofloxacin hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B7818754.png)